molecular formula C18H18N2O2 B2879657 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 371119-24-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2879657
CAS No.: 371119-24-3
M. Wt: 294.354
InChI Key: VUVXCRAMVJTLFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of both benzoyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tetrahydroquinoline moiety that is known to exhibit various biological effects, including antimicrobial and anticancer properties. The structural diversity of this compound allows it to interact with specific molecular targets, modulating their activity and influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may inhibit certain enzymes that play critical roles in disease pathways, leading to therapeutic effects. For instance, its mechanism may involve competitive inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown promising anticancer activities. Specifically, studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of proliferation.

Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Compounds in this class have been reported to inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of both benzoyl and acetamide groups contributes to its unique chemical properties. A comparative analysis with similar compounds reveals insights into how structural modifications can influence biological efficacy.

Compound Structural Features Biological Activity
This compoundTetrahydroquinoline moiety with acetamide functionalityAnticancer and antimicrobial
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamideSimilar structure with slight modificationsPotentially similar activities
1,2,3,4-TetrahydroisoquinolineRelated compound with distinct activity profileVaries based on substitutions

Study 1: Anticancer Activity

A study focused on the anticancer properties of tetrahydroquinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVXCRAMVJTLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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